molecular formula C9H14O5 B123302 Dimethyl Tetrahydropyran-4,4-dicarboxylate CAS No. 149777-00-4

Dimethyl Tetrahydropyran-4,4-dicarboxylate

Cat. No.: B123302
CAS No.: 149777-00-4
M. Wt: 202.2 g/mol
InChI Key: OTIZXJJKKRZQJR-UHFFFAOYSA-N
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Description

Significance of Tetrahydropyran (B127337) Core Structures in Organic Synthesis

The tetrahydropyran (THP) ring is a fundamental heterocyclic scaffold found in a vast array of natural products and biologically active molecules. rsc.orgresearchgate.net This six-membered oxygen-containing ring is a crucial component of carbohydrates, polyether antibiotics, and marine toxins. ijprajournal.comchemicalbook.com Its prevalence in nature has made it an attractive target for synthetic organic chemists.

The incorporation of the THP moiety can influence a molecule's pharmacological properties. For instance, it can act as a bioisostere of a cyclohexane (B81311) ring, potentially improving absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. pharmablock.com The oxygen atom in the ring can also serve as a hydrogen bond acceptor, leading to enhanced binding interactions with biological targets. pharmablock.comnih.gov

The construction of the tetrahydropyran ring can be achieved through various synthetic strategies, including:

Cyclisation onto oxocarbenium ions rsc.org

Reduction of cyclic hemi-ketals rsc.org

Michael additions rsc.org

Hetero-Diels–Alder cycloadditions rsc.org

Metal-mediated cyclisations rsc.org

Ring-closing metathesis rsc.org

Radical cyclisations rsc.org

Carbocation cyclisations rsc.org

The versatility of these methods allows chemists to create a wide range of substituted tetrahydropyrans with specific stereochemical configurations, which is often crucial for their biological activity.

Research Context and Scope of Dimethyl Tetrahydropyran-4,4-dicarboxylate

This compound serves as a key building block in the synthesis of various compounds. Its geminal diester functionality at the 4-position of the tetrahydropyran ring provides a strategic point for further chemical modifications.

One of the primary applications of this compound is in the synthesis of pharmaceuticals. chemimpex.com It is a precursor to tetrahydropyran-4-carboxylic acid, a valuable intermediate for various neurologically active compounds and other therapeutic agents. ijprajournal.comgoogle.com The synthesis of tetrahydropyran-4-carboxylic acid from this compound typically involves hydrolysis followed by a controlled decarboxylation step. ijprajournal.com

Beyond pharmaceuticals, this compound is also utilized in the production of specialty polymers. chemimpex.com The tetrahydropyran unit can impart unique properties such as flexibility and durability to the polymer backbone. chemimpex.com Additionally, it finds use in the formulation of agrochemicals and as a reagent in broader organic synthesis research. chemimpex.com

The synthesis of this compound itself is a subject of research, with efforts focused on developing efficient and commercially viable processes. One common method involves the cyclisation of diethyl malonate with bis(2-chloroethyl) ether. ijprajournal.com

Below is a table summarizing the key properties of this compound:

PropertyValue
CAS Number 149777-00-4 calpaclab.com
Molecular Formula C9H14O5 calpaclab.com
Molecular Weight 202.21 g/mol calpaclab.com
Appearance Colorless to almost colorless clear liquid tcichemicals.com
Purity >98.0% (GC) tcichemicals.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl oxane-4,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O5/c1-12-7(10)9(8(11)13-2)3-5-14-6-4-9/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTIZXJJKKRZQJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CCOCC1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453849
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

149777-00-4
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453849
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Dimethyl Tetrahydropyran-4,4-dicarboxylate
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Synthetic Methodologies and Strategies

Established Reaction Pathways for Dimethyl Tetrahydropyran-4,4-dicarboxylate

Traditional syntheses of this target compound are dominated by cyclization strategies that form the ether linkage and establish the quaternary carbon center at the 4-position in a single key step.

A widely recognized and effective method for synthesizing the tetrahydropyran-4,4-dicarboxylate core involves the reaction of a malonic ester with a suitable dielectrophile. This approach is a classic example of nucleophilic substitution leading to heterocycle formation.

The most common established pathway involves the base-mediated cyclization of a dialkyl malonate, such as dimethyl malonate or diethyl malonate, with bis(2-chloroethyl) ether. figshare.com The reaction is typically carried out in the presence of a base, which deprotonates the acidic α-carbon of the malonate ester, generating a nucleophilic enolate. This enolate then undergoes a double nucleophilic substitution with the bis(2-chloroethyl) ether to form the six-membered ring.

The choice of base and solvent is critical for optimizing the yield of the cyclization reaction. A variety of bases can be employed, including alkali metal hydroxides (sodium hydroxide (B78521), potassium hydroxide), carbonates (sodium carbonate, potassium carbonate), and alkoxides (sodium methoxide). figshare.com The reaction is often performed in polar aprotic solvents like DMF, DMSO, or acetone (B3395972) to facilitate the nucleophilic substitution. figshare.com Phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can also be used to enhance the reaction rate and yield. figshare.com

Below is a table summarizing typical conditions for the synthesis of the diethyl ester analog, which follows the same pathway as the dimethyl ester.

Reactant 1Reactant 2BaseSolventCatalystTemperature (°C)Yield (%)
Diethyl MalonateBis(2-chloroethyl) etherSodium HydroxideToluene (B28343)TBAB50-10080-85
Diethyl MalonateBis(2-chloroethyl) etherSodium EthoxideEthanolNoneReflux~75

Note: The data presented is illustrative of the general reaction conditions for the synthesis of diethyl tetrahydropyran-4,4-dicarboxylate, a closely related analog of the title compound. figshare.com

The mechanism for the formation of the tetrahydropyran (B127337) ring from a malonate ester and bis(2-chloroethyl) ether proceeds through a sequential double nucleophilic substitution (SN2) pathway. figshare.com

Deprotonation: The reaction initiates with the abstraction of an acidic proton from the α-carbon of the dimethyl malonate by a base, forming a resonance-stabilized carbanion (enolate).

First Substitution: The malonate enolate acts as a nucleophile and attacks one of the electrophilic primary carbons of the bis(2-chloroethyl) ether, displacing a chloride ion in the first SN2 reaction. This results in the formation of an acyclic intermediate, dimethyl 2-[2-(2-chloroethoxy)ethyl]propanedioate.

Second Deprotonation and Intramolecular Cyclization: The second acidic proton on the α-carbon of the intermediate is then abstracted by the base. The resulting carbanion undergoes an intramolecular SN2 reaction, attacking the remaining chloroethyl group. This second substitution displaces the final chloride ion and closes the ring, yielding this compound.

This stepwise process ensures the efficient construction of the heterocyclic system with the geminal diester functionality precisely at the C4 position. figshare.com

Condensation reactions provide an alternative strategy for building cyclic structures by forming multiple carbon-carbon bonds in a single sequence.

A synthetic pathway involving the condensation of 1,5-diaryl-3,3-dimethoxycarbonyl-1,5-pentanedione with aromatic aldehydes to form this compound is not a well-documented or established method in the peer-reviewed scientific literature. While various condensation reactions of 1,5-diketones are known to produce six-membered rings, this specific transformation leading to the title compound appears to be a theoretical or highly specialized route that is not commonly cited.

Ring Formation via Condensation Reactions

Advanced Synthetic Approaches and Optimizations

While the malonate cyclization remains a robust and primary method, modern organic synthesis continually seeks more efficient, stereoselective, and versatile methodologies. Advanced strategies for tetrahydropyran synthesis, though not always applied directly to this compound, offer potential avenues for future optimization and analog development.

Contemporary approaches to tetrahydropyran ring construction often focus on catalytic and stereocontrolled processes. These include:

Prins Cyclization: This reaction involves the acid-catalyzed cyclization of a homoallylic alcohol with an aldehyde. While typically used to generate substituted tetrahydropyran-4-ols, modifications could potentially lead to precursors for the target dicarboxylate.

Oxa-Michael Addition: The intramolecular conjugate addition of an alcohol to an α,β-unsaturated carbonyl compound is a powerful method for forming the tetrahydropyran ring. This strategy offers excellent control over stereochemistry and could be envisioned for the synthesis of functionalized tetrahydropyran precursors.

Palladium-Catalyzed Oxidative Cyclization: Modern transition-metal catalysis provides novel disconnections for ring synthesis. Palladium-catalyzed reactions, such as oxidative Heck redox-relay strategies, have been applied to create complex tetrahydropyran structures with high stereoselectivity. These methods could offer a more advanced, albeit complex, alternative to classical approaches.

These advanced methods highlight the ongoing evolution of synthetic chemistry. Although the direct application of these techniques to the synthesis of this compound is not yet established, they represent the forefront of heterocyclic synthesis and may provide future, optimized pathways to this and related structures.

Strategies for Process Efficiency and Scalability in Tetrahydropyran Synthesis

Another significant approach to enhance scalability is the use of continuous flow conditions. This method allows for safer and more controlled reactions at room temperature, avoiding the challenges of maintaining low temperatures and managing risky quenching procedures associated with batch processes on a large scale. clockss.org For example, the synthesis of key diol intermediates for THP derivatives was successfully scaled up using a flow system, processing over 80 grams of starting material. clockss.org

Table 1: Strategies for Efficient and Scalable Tetrahydropyran Synthesis

Strategy Key Reaction/Method Scale Overall Yield Key Advantages Source(s)
Linear Synthesis Asymmetric allylation Kilogram scale 49% Avoids chromatography purification acs.org
Continuous Flow Methylation and DIBALH reduction >80 g Not specified Enhanced safety, room temperature operation clockss.org
Convergent Synthesis Macrocyclization/transannular pyran cyclization Not specified Not specified Improved step economy researchgate.net
One-Pot Procedure Diastereoselective methylation and ester reduction Not specified Not specified Reduces intermediate isolation steps clockss.org
Optimized Batch Cyclization, hydrolysis, decarboxylation Commercial scale 85% (final step) Commercially viable, optimized conditions ijprajournal.com

Solvent Selection and Reaction Condition Optimization

The choice of solvent and the fine-tuning of reaction conditions are critical for maximizing yield and selectivity in tetrahydropyran synthesis. For the cyclization step in the synthesis of Diethyl tetrahydropyran-4,4-dicarboxylate, a variety of solvents can be employed, including ketones (Acetone), amides (N,N-Dimethylformamide), ethers (Tetrahydrofuran), and aromatic hydrocarbons (Toluene, Xylene). ijprajournal.com The reaction temperature for this cyclization is typically maintained between 50-100 °C. ijprajournal.com

Optimization of catalyst systems is also a focal point. Lewis acids like BF₃·Et₂O and SnBr₄, as well as Brønsted acids such as p-TsOH and camphor (B46023) sulfonic acid (CSA), are commonly used to promote cyclization reactions. nih.govnih.gov The choice of acid can significantly influence stereoselectivity. For instance, using TMSBr as a Lewis acid was found to improve the axial selectivity in certain Prins cyclization reactions. nih.gov In some cases, mildly basic conditions (e.g., Cs₂CO₃) are more effective, particularly in cascade reactions to form fused THP rings. nih.gov

The optimization process often involves screening various parameters, as demonstrated in the development of rhodium-catalyzed arylation reactions where different ligands, bases, and solvents were tested to achieve a high yield (97%). acs.org Similarly, in the synthesis of dimethyl 4-oxo-4H-pyran-3,5-dicarboxylate, a related pyran structure, optimizing the process to use toluene as a single solvent allowed the product to be isolated by simple filtration, significantly reducing the effluent and simplifying potential solvent recycling. researchgate.net

Investigation of Green Chemistry Solvents in Tetrahydropyran Chemistry

In line with the principles of green chemistry, there is a growing effort to replace hazardous solvents with more environmentally benign alternatives. sigmaaldrich.comwhiterose.ac.uk Tetrahydropyran (THP) itself is considered an economically competitive, biodegradable, and non-peroxide-forming green solvent that can be synthesized from renewable biomass. rsc.org

For synthetic applications, several greener alternatives to traditional ether solvents like Tetrahydrofuran (THF) and 1,4-dioxane (B91453) have been identified. sigmaaldrich.comresearchgate.net These alternatives are often derived from renewable resources and offer improved safety profiles. sigmaaldrich.comeasyfairsassets.com

2-Methyltetrahydrofuran (2-MeTHF) : Derived from renewable sources like corncobs, 2-MeTHF is an excellent alternative to THF. sigmaaldrich.comresearchgate.net It is not miscible with water, making it suitable for biphasic reactions. researchgate.net

Cyclopentyl Methyl Ether (CPME) : CPME is a hydrophobic ether solvent with a high boiling point and low tendency to form peroxides, making it a safer alternative to THF, diethyl ether, and MTBE. sigmaaldrich.comresearchgate.net It has demonstrated utility in providing better yields and higher selectivity in some reactions. sigmaaldrich.com

Water : The use of water as a solvent aligns with green chemistry goals. Phosphomolybdic acid has been shown to efficiently catalyze the Prins cyclization of homoallylic alcohols with aldehydes in water at room temperature, offering a simple, cost-effective, and environmentally friendly procedure. organic-chemistry.org

The selection of these solvents aims to minimize the environmental footprint of chemical processes while also enhancing laboratory safety. sigmaaldrich.com

Table 2: Green Solvent Alternatives in Organic Synthesis

Solvent Source Key Properties Potential Application Source(s)
Tetrahydropyran (THP) Biomass-derived Biodegradable, non-peroxide forming General solvent use rsc.org
2-Methyltetrahydrofuran (2-MeTHF) Renewable (corncobs, bagasse) Not miscible with water, versatile Alternative to THF in organometallic reactions sigmaaldrich.comresearchgate.net
Cyclopentyl Methyl Ether (CPME) Petrochemical High boiling point, resists peroxide formation Alternative to THF, MTBE, Dioxane sigmaaldrich.comresearchgate.net
1,3-Dioxolane Petrochemical Biodegradable, low toxicity Alternative to Dichloromethane, THF, DMSO researchgate.neteasyfairsassets.com
Water Natural Non-toxic, non-flammable Aqueous phase for specific catalyzed reactions organic-chemistry.org

Tandem Reactions and Intramolecular Cyclizations in Analogous Systems

Tandem (or cascade) reactions provide an elegant and efficient strategy for constructing complex molecules like tetrahydropyrans from simple precursors in a single operation. researchgate.net This approach reduces waste by eliminating the need to isolate intermediates. researchgate.net

A prominent example is the tandem ene-reaction/intramolecular Sakurai cyclization, which has been developed for the solid-phase synthesis of highly substituted tetrahydropyrans. acs.orgacs.orgresearchgate.net This sequence allows for the rapid assembly of the THP scaffold from aldehydes with complete control of the relative stereochemistry of newly formed stereocenters. acs.org

The Prins cyclization and its variants are powerful tools for forming the tetrahydropyran ring. nih.govntu.edu.sg Strategies such as tandem allylation–silyl-Prins cyclization have been utilized to create 2,6-disubstituted tetrahydropyrans from α,β-unsaturated acetals. nih.gov The intramolecular oxa-Michael reaction is another key cyclization strategy, which has been developed into an asymmetric 'clip-cycle' approach for synthesizing spirocyclic THPs with high enantioselectivity. whiterose.ac.uk

Other notable intramolecular cyclization methods include:

Intramolecular Epoxide Ring Opening (IERO) : This nature-inspired method assembles the THP ring via the cyclization of 4,5-epoxy alcohols. nih.gov Various catalysts, including acids and transition metals like palladium and rhodium, can be used to promote this transformation. nih.gov

Intramolecular Hydroalkoxylation : The cyclization of unactivated olefins using catalysts like Co(salen) complexes can provide five- and six-membered cyclic ethers, including tetrahydropyrans. organic-chemistry.org

These advanced strategies, by combining multiple bond-forming events in one pot, represent the forefront of efficient and elegant synthesis of tetrahydropyran-containing molecules. researchgate.net

Table 3: Tandem and Intramolecular Reactions for Tetrahydropyran Synthesis

Reaction Name Description Key Features Source(s)
Tandem Ene/Sakurai Cyclization An ene-reaction followed by an intramolecular Sakurai cyclization. Solid-phase compatible; high stereocontrol. nih.govacs.org
Prins Cyclization An acid-catalyzed cyclization between an aldehyde and a homoallylic alcohol. Powerful and versatile for substituted THPs. nih.govntu.edu.sg
Intramolecular Oxa-Michael Addition An intramolecular conjugate addition of an alcohol to an α,β-unsaturated system. Used for asymmetric synthesis of spirocyclic THPs. whiterose.ac.uk
Intramolecular Epoxide Ring Opening Cyclization of an epoxy alcohol to form the THP ring. Nature-inspired; can be catalyzed by acids or metals. nih.gov
Tandem Allylation/Silyl-Prins Sequential allylation of an aldehyde followed by a silyl-Prins cyclization. Convergent approach to disubstituted THPs. nih.gov

Chemical Reactivity and Transformation Studies

Mechanistic Investigations of Reaction Profiles

The reactivity of dimethyl tetrahydropyran-4,4-dicarboxylate is significantly influenced by its unique structural arrangement. The geminal dicarboxylate substitution pattern on the tetrahydropyran (B127337) ring creates a molecule with distinct electronic and steric properties that govern its reaction pathways.

Role of Carboxylate Functionalities in Enhancing Reactivity

The two carboxylate groups are instrumental in the compound's reactivity. chemimpex.com These electron-withdrawing groups increase the acidity of the alpha-protons, making the molecule susceptible to a variety of base-catalyzed reactions. This enhanced acidity facilitates the formation of enolates, which can then participate in a range of nucleophilic reactions. The presence of these functional groups also makes the compound a good substrate for hydrolysis and esterification reactions.

Exploration of Nucleophilic Pathways and Reaction Intermediates

Nucleophilic attack is a common reaction pathway for this compound. The partially positive carbon atom of the carbonyl group is an electrophilic site that readily reacts with nucleophiles. The stability of the resulting tetrahedral intermediate is a key factor in determining the reaction outcome. In reactions involving nucleophilic substitution, the nature of the nucleophile and the reaction conditions play a crucial role in dictating the final product.

Derivatization and Structural Modification

The versatile nature of this compound allows for a wide array of derivatization and structural modification reactions. These transformations are essential for the synthesis of various target molecules with specific biological or chemical properties.

Formation of Spiro Heterocyclic Systems from Diester Precursors

This compound can serve as a precursor for the synthesis of spiro heterocyclic systems. These are compounds where two rings share a single atom. The synthesis of these complex structures is of significant interest in medicinal chemistry due to their diverse pharmacological activities. nih.gov Microwave-assisted organic synthesis has emerged as a powerful technique for creating these intricate molecular architectures, often leading to improved reaction rates and yields. nih.gov

Starting MaterialReagentsProductReaction Type
This compoundDiamines, HydrazinesSpiro-dihydropyrimidines, Spiro-pyrazolinesCondensation, Cyclization
This compoundAmino alcoholsSpiro-oxazinesCondensation, Cyclization

Transformations Leading to Tetrahydropyran-4,4-dicarboxylic Acid

The hydrolysis of the diester functionalities in this compound leads to the formation of tetrahydropyran-4,4-dicarboxylic acid. This reaction is typically carried out in the presence of a base, such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. ijprajournal.com The amount of base used is generally between 1 to 6 moles with respect to the diester, and the reaction is conducted at temperatures ranging from 40-50°C. ijprajournal.com

Starting MaterialReagentsProductReaction ConditionsYield
Diethyl tetrahydropyran-4,4'-dicarboxylateNaOHTetrahydropyran-4,4'-dicarboxylic acid40-50°CNot Specified ijprajournal.com

Conversion to Tetrahydropyran-4-carboxylic Acid

Tetrahydropyran-4,4-dicarboxylic acid can be further converted to tetrahydropyran-4-carboxylic acid through a decarboxylation reaction. ijprajournal.comgoogle.com This process involves heating the dicarboxylic acid, often in the presence of a high-boiling solvent like paraffin (B1166041) oil or xylene, to temperatures between 120-130°C. ijprajournal.com This controlled heating removes one of the carboxyl groups as carbon dioxide. ijprajournal.com The use of a solvent helps to prevent decomposition of the final product under the thermal conditions. ijprajournal.com

Starting MaterialReagents/SolventsProductTemperatureYield
Tetrahydropyran-4,4'-dicarboxylic acidParaffin oilTetrahydropyran-4-carboxylic acid120-130°C70% ijprajournal.com
Tetrahydropyran-4,4'-dicarboxylic acidXylene + Paraffin oilTetrahydropyran-4-carboxylic acid120-130°C80-85% ijprajournal.com
Tetrahydropyran-4,4'-dicarboxylic acidXyleneTetrahydropyran-4-carboxylic acidNot SpecifiedNot Specified ijprajournal.com

Degradation Pathways and Stability under Reaction Conditions

The degradation of cyclic ethers like tetrahydropyran under oxidative or radical conditions is often initiated by the abstraction of a hydrogen atom. researchgate.net Research on tetrahydropyran (THP) and 4-methyltetrahydropyran (4-MeTHP) indicates that this abstraction preferentially occurs at the C2 position (α to the ether oxygen), as the resulting α-radical is stabilized by the adjacent oxygen atom. d-nb.inforesearchgate.net This initiation step is a key feature in the autoxidation of ethers. researchgate.net

Once the α-radical (Ṙ) is formed, it can undergo several competing reactions. In the presence of oxygen, the radical rapidly adds O₂ to form a peroxyl radical (ROO•). researchgate.netnih.gov The fate of this peroxyl radical is central to the subsequent degradation pathway. It can abstract a hydrogen atom from another molecule to form a hydroperoxide (ROOH) and propagate the radical chain, or it can undergo further unimolecular reactions. researchgate.net

At elevated temperatures, the initial α-radical is particularly prone to ring-opening due to the low C-O bond energy. researchgate.net Subsequent reactions of the peroxy radical can also lead to ring-opened products. For example, isomerization of the peroxyl radical to a hydroperoxyalkyl radical (Q̇OOH) followed by β-scission of C-C and C-O bonds is a significant pathway. researchgate.net Studies on THP oxidation have identified products such as pentanedial, vinyl formate, and 3-butenal, which result from the decomposition of these Q̇OOH intermediates. researchgate.net

The specific degradation products of 4-MeTHP under various oxidative conditions have been characterized, revealing that the reaction pathway is dependent on the oxidant used. The degradation is consistently initiated by C2-H abstraction, leading to C2-oxidized products, C4-oxidized products, or products resulting from C-C bond cleavage. researchgate.netd-nb.info

The table below summarizes the key steps and intermediates in the radical-based degradation of tetrahydropyran-like cyclic ethers.

Table 2: Key Steps in the Radical-Based Degradation of Cyclic Ethers
Step Description Intermediate(s) Consequence
Initiation Hydrogen abstraction, preferentially from the C2 position (α to the ether oxygen). α-carbon radical (Ṙ) Formation of the initial reactive species. researchgate.net
Propagation (Oxygen Addition) The α-carbon radical reacts with molecular oxygen. Peroxyl radical (ROO•) Formation of a key intermediate in oxidative degradation. researchgate.net
Isomerization & Decomposition The peroxyl radical isomerizes to a hydroperoxyalkyl radical (Q̇OOH), which then decomposes. Hydroperoxyalkyl radical (Q̇OOH) Ring-opening and formation of smaller, oxygenated products like aldehydes and esters. researchgate.net
Termination Two radicals combine to form a non-radical product. Various non-radical species Halts the radical chain reaction. nih.gov

Advanced Spectroscopic and Computational Characterization in Research

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of Dimethyl Tetrahydropyran-4,4-dicarboxylate. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, confirming the presence of all constituent atoms and their connectivity.

The ¹H NMR spectrum of this compound offers a clear fingerprint of its proton environments. The symmetry of the molecule simplifies the spectrum, which typically displays three distinct signals corresponding to the methoxy (B1213986) protons of the ester groups and the two sets of methylene (B1212753) protons on the tetrahydropyran (B127337) ring.

The protons of the two methyl ester groups are chemically equivalent and therefore appear as a sharp singlet. The methylene protons on the tetrahydropyran ring adjacent to the ether oxygen (C2 and C6) and those adjacent to the quaternary carbon (C3 and C5) are also equivalent to each other, respectively. These appear as triplets due to coupling with their neighboring methylene protons.

A representative ¹H NMR spectral data table for this compound, based on analysis of structurally similar compounds, is presented below:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~3.70s6H-OCH₃
~3.65t4H-CH₂-O-CH₂-
~2.10t4H-CH₂-C(COOCH₃)₂-CH₂-

Note: 's' denotes a singlet and 't' denotes a triplet. The exact chemical shifts can vary slightly depending on the solvent and the specific NMR instrument used.

Beyond structural elucidation, ¹H NMR spectroscopy is a powerful method for determining the purity of this compound. nih.gov By integrating the signals corresponding to the compound and comparing them to the integrals of signals from any impurities, a quantitative assessment of purity can be made. researchgate.net This is crucial for ensuring the quality of the compound for subsequent reactions or applications. The absence of unexpected signals is a strong indicator of a high-purity sample. nih.gov

The ¹³C NMR spectrum provides complementary information to the ¹H NMR, detailing the carbon framework of the molecule. A proton-decoupled ¹³C NMR spectrum of this compound is expected to show five distinct signals, corresponding to the carbonyl carbon of the ester, the quaternary carbon at the 4-position, the methoxy carbon, and the two different methylene carbons of the tetrahydropyran ring.

The chemical shifts of these carbons are indicative of their electronic environment. The carbonyl carbon appears furthest downfield due to the strong deshielding effect of the two oxygen atoms. The quaternary carbon also has a characteristic downfield shift, though less pronounced than the carbonyl carbon. The methylene carbons adjacent to the ether oxygen are more deshielded than those adjacent to the quaternary center. The methoxy carbons appear at a typical chemical shift for ester methyl groups.

A representative ¹³C NMR spectral data table is provided below, based on analogous structures:

Chemical Shift (δ) ppmAssignment
~171.0C=O
~63.0-CH₂-O-CH₂-
~55.0-C(COOCH₃)₂
~52.5-OCH₃
~33.0-CH₂-C(COOCH₃)₂-CH₂-

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, particularly Infrared (IR) spectroscopy, is a rapid and effective method for identifying the key functional groups present in this compound and for monitoring the progress of its synthesis.

The IR spectrum of this compound is dominated by a very strong absorption band characteristic of the carbonyl (C=O) stretch of the ester functional groups. This peak is typically observed in the region of 1730-1750 cm⁻¹. The presence of a strong C-O stretching band for the ether linkage within the tetrahydropyran ring is also a key diagnostic feature.

Key IR absorption bands for this compound are summarized in the following table, with data inferred from the closely related diethyl ester: nist.gov

Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
~2960MediumC-H stretch (aliphatic)
~1735StrongC=O stretch (ester)
~1250StrongC-O stretch (ester)
~1100StrongC-O-C stretch (ether)

IR spectroscopy is particularly valuable for monitoring the synthesis of this compound in real-time. irdg.orgresearchgate.netrsc.orgclairet.co.uk For instance, in an esterification reaction starting from tetrahydropyran-4,4-dicarboxylic acid, the disappearance of the broad O-H stretching band of the carboxylic acid (typically around 2500-3300 cm⁻¹) and the concurrent appearance of the strong ester C=O stretch around 1735 cm⁻¹ provides a clear indication that the reaction is proceeding to completion. This allows for precise control over reaction times and conditions to optimize the yield and purity of the final product.

Mass Spectrometry Techniques in Mechanistic Studies

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and the study of fragmentation patterns, which can offer insights into the structure of a molecule.

Chemical Ionization (CI) is a "soft" ionization technique used in mass spectrometry that results in less fragmentation compared to Electron Ionization (EI). libretexts.org This is particularly useful for determining the molecular weight of a compound as the molecular ion or a protonated molecule is often observed with high abundance. libretexts.org In CI-MS, a reagent gas such as methane, isobutane, or ammonia (B1221849) is introduced into the ion source, which then donates a proton to the analyte molecule. libretexts.org

For this compound, a CI-MS analysis would be expected to show a prominent peak corresponding to the protonated molecule [M+H]⁺. The fragmentation pattern, though less extensive than in EI, can still provide valuable structural information. Common fragmentation pathways for gem-diesters may involve the loss of a methoxy group (-OCH₃) or a methoxycarbonyl group (-COOCH₃). The study of these fragmentation patterns can be instrumental in confirming the structure of the molecule and in mechanistic studies of reactions where this compound is an intermediate or product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Byproduct Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines two techniques to identify different substances within a sample. amazonaws.com The gas chromatography component separates the chemical mixture into individual components as the heated mixture passes through a column with an inert gas. imist.ma Following separation, the mass spectrometry component identifies each component at a molecular level. amazonaws.comimist.ma This makes GC-MS an exceptionally accurate tool for the qualitative identification and quantitative measurement of individual components in complex mixtures. amazonaws.com

In the context of synthesizing this compound, GC-MS serves as a crucial technique for byproduct analysis. The synthesis of complex molecules can often lead to the formation of unintended side products. Identifying these byproducts is essential for optimizing reaction conditions, increasing the yield of the desired product, and ensuring its purity. GC-MS is well-suited for analyzing volatile or semi-volatile organic compounds, which many potential byproducts in organic synthesis are. imist.ma

The process would involve injecting a sample of the crude reaction mixture into the GC-MS instrument. The components would be separated based on their boiling points and interaction with the column. As each component elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique "fingerprint" for each molecule, based on the mass-to-charge ratio of its fragments, allowing for positive identification. imist.ma For instance, GC-MS has been used to identify various tetrahydropyran derivatives in complex mixtures, such as 2-propyl-tetrahydropyran-3-ol in plant extracts. academicjournals.org In cases where direct analysis is challenging, derivatization can be employed. For example, methanol (B129727) has been successfully analyzed by GC/MS after being derivatized with 3,4-dihydro-2H-pyran. nih.gov This approach could be adapted to analyze polar byproducts that are not readily volatile.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the precise structural characterization of molecules by providing highly accurate mass measurements. Unlike standard mass spectrometry, HRMS can determine the mass of an ion with enough precision to ascertain its elemental composition. This capability is invaluable for confirming the identity of a target compound like this compound and for identifying unknown byproducts or metabolites. pnnl.gov

HRMS can reveal an unparalleled level of chemical complexity in samples. pnnl.gov For a known compound, HRMS is used to confirm its molecular formula by comparing the experimentally measured accurate mass with the theoretically calculated mass. For unknown compounds, the high-resolution data allows for the generation of a unique molecular formula, significantly narrowing down the possibilities for its structure. This is a fundamental step in the identification of novel byproducts formed during a chemical reaction.

Various HRMS techniques can be employed, often coupled with a separation method like liquid or gas chromatography. Electrospray ionization (ESI) is a common "soft" ionization technique used in HRMS, which generates molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of the intact compound. pnnl.gov The data gathered from HRMS is not typically quantitative on its own without analytical standards, but it provides essential qualitative information about the composition of a sample. pnnl.gov

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications in Related Systems

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has become one of the most popular and widely applied theories for calculating the electronic properties of atoms and molecules. nih.gov In pharmaceutical and chemical research, DFT is used to understand molecular-level properties, predict reactive sites, analyze transition state stability, and elucidate reaction mechanisms. nih.govmdpi.com

While specific DFT studies on this compound are not prevalent, extensive research on related tetrahydropyran (THP) and carboxylate systems demonstrates the utility of this approach. DFT calculations have been successfully used to determine the energies of various conformers (chair, boat, twist) of the parent tetrahydro-2H-pyran ring, providing insight into its structural preferences. researchgate.net Such studies are crucial for understanding the stability and reactivity of the molecule.

Furthermore, DFT has been applied to investigate halogenated pyran analogues to corroborate experimental findings on their conformational preferences. nih.govbeilstein-archives.org These calculations help in understanding the effects of different substituents on the geometry and stability of the pyran ring. In studies of tetrahydropyrimidine-5-carboxylate derivatives, DFT has been used to understand structure-activity relationships by calculating quantum chemical descriptors that relate to the molecule's biological activity. samipubco.com These examples underscore how DFT can be a powerful predictive tool for understanding the fundamental properties of this compound.

Prediction of Molecular Conformations and Electronic Structure

Computational modeling is a cornerstone for predicting the three-dimensional structure and electronic properties of molecules. Predicting stable 3D conformations is a significant challenge in computational chemistry, and methods like DFT are instrumental in this area. neurips.cc For cyclic systems like the tetrahydropyran ring in this compound, several conformations such as chair, boat, and twist-boat are possible.

Theoretical calculations, including ab initio and DFT methods, can determine the optimized geometries and relative energies of these different conformers. researchgate.net For the related tetrahydro-2H-pyran, calculations have shown that the chair conformation is the most stable, with the transition state to a twist conformation being significantly higher in energy. researchgate.net Similar calculations for pyran analogues have confirmed that they also tend to adopt chair-like conformations, even with bulky substituents that might cause steric repulsion. nih.govbeilstein-archives.org These computational approaches can predict bond lengths, bond angles, and torsion angles with good correlation to experimental data. researchgate.net

Beyond conformational analysis, these methods are used to calculate key electronic structure descriptors. mdpi.com These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that provides insights into the chemical reactivity and kinetic stability of a molecule. samipubco.com By calculating these properties, researchers can predict how this compound might behave in chemical reactions and biological systems.

Calculated Energy Differences (ΔE, kcal/mol) for Tetrahydro-2H-pyran Conformers researchgate.net
Conformer ComparisonHF MethodMP2 MethodB3LYP Method
Chair vs. 2,5-Twist5.92 - 6.105.78 - 6.105.84 - 5.95
Chair vs. 1,4-Boat6.72 - 7.056.76 - 7.166.23 - 6.46

Studies on Intermolecular Interactions

Spectroscopic Techniques for Charge Transfer Complex Analysis in Related Compounds

Intermolecular interactions, such as the formation of charge-transfer (CT) complexes, play a vital role in various chemical and biological processes. A CT complex is formed through the interaction of an electron-donating molecule with an electron-accepting molecule. nih.gov This interaction can be studied using various spectroscopic techniques, most notably UV-visible (UV-vis) spectrophotometry. nih.govmdpi.com

The formation of a CT complex is often characterized by the appearance of a new, broad absorption band in the electronic spectrum, which is absent in the spectra of the individual donor or acceptor molecules. mdpi.comacs.org The position and intensity of this new band provide information about the electronic properties of the complex. Studies on CT complexes involving heterocyclic compounds and various electron acceptors (like chloranilic acid or picric acid) have demonstrated this phenomenon. mdpi.comnih.gov

In such studies, the stoichiometry of the complex, often found to be 1:1, can be determined using methods like photometric titration. nih.govnih.gov Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can also provide evidence for charge-transfer interactions, often indicating a proton migration from the acceptor to the donor. nih.gov While specific studies on this compound are limited, the principles derived from research on related nitrogen heterocycles and other donor molecules can be applied to predict and analyze its potential to form CT complexes. acs.org DFT calculations can complement these experimental studies by determining the probable geometric structures of the complexes and clarifying the nature of the CT spectra. acs.org

Spectroscopic Data for Charge-Transfer Complexes of Ruxolitinib (a related heterocyclic compound) mdpi.com
Electron AcceptorSolventAbsorption Maximum (λmax) of CT ComplexMolar Ratio (Donor:Acceptor)
Chloranilic Acid (CLA)Methanol530 nm1:1
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)Methanol470 nm1:1

Thermodynamic Parameters of Complex Formation

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific studies detailing the thermodynamic parameters (enthalpy ΔH, entropy ΔS, and Gibbs free energy ΔG) for the complex formation of this compound. While this compound is utilized as a building block in organic synthesis, detailed thermodynamic investigations into its coordination behavior and the stability of its potential complexes appear to be a niche area of research without readily available data.

General principles of thermodynamics govern the formation of coordination complexes. The spontaneity and stability of such complexes are dictated by the interplay between enthalpy and entropy changes during the binding process. Enthalpic contributions typically relate to the energy released upon the formation of new bonds between a ligand and a central atom, while entropic factors involve changes in the disorder of the system, such as the release of solvent molecules upon complexation.

Although no specific data tables for this compound could be compiled, the following table outlines the fundamental thermodynamic parameters that would be determined in such studies.

Table 1: Fundamental Thermodynamic Parameters in Complex Formation

Parameter Symbol Description
Gibbs Free Energy ΔG Indicates the spontaneity of the complex formation process. A negative value signifies a spontaneous reaction.
Enthalpy ΔH Represents the heat change of the reaction. A negative value indicates an exothermic process, often favored for complex stability.

Further experimental research, potentially employing techniques such as isothermal titration calorimetry (ITC) or potentiometric titrations, would be required to determine these thermodynamic values for complexes involving this compound. Such studies would provide valuable insights into the stability, selectivity, and nature of the interactions of this compound in coordination chemistry.

Research Applications and Potential in Specialized Syntheses

Utilization as a Key Building Block in Complex Molecule Construction

The unique configuration of dimethyl tetrahydropyran-4,4-dicarboxylate positions it as a crucial starting material or intermediate in the synthesis of more complex molecules. chemimpex.com Its saturated heterocyclic structure provides a robust scaffold that can be functionalized to create a wide array of derivatives for specialized applications.

In the pharmaceutical sector, this compound serves as a versatile building block for synthesizing various pharmaceutical agents. chemimpex.com The tetrahydropyran (B127337) motif is an important structural core found in numerous bioactive compounds and natural products. ijprajournal.com Researchers utilize this compound to construct complex molecular architectures, aiming to develop innovative solutions in drug discovery and formulation. chemimpex.com Its integration into synthetic pathways can enhance the efficiency of drug development processes. chemimpex.com

The compound is employed in the formulation of agrochemicals, including the development of effective herbicides and pesticides. chemimpex.comguidechem.com The tetrahydropyran core can be incorporated into larger molecules designed to interact with specific biological targets in pests or weeds, contributing to the creation of products that can improve crop yields. chemimpex.com

This compound is used in the production of specialty polymers and coatings. chemimpex.com Its properties can contribute to the improved performance, durability, flexibility, and stability of the final polymer products. chemimpex.com These enhanced characteristics are essential in demanding industries such as automotive and packaging. chemimpex.com

In the food and cosmetics industries, this compound finds application as an intermediate in the creation of unique flavoring agents and fragrances. chemimpex.com The core structure can be chemically modified to produce molecules with specific sensory properties.

Table 1: Applications of this compound in Synthesis

Field of ApplicationRole of the CompoundPotential End-Product/Benefit
Pharmaceuticals Versatile building blockSynthesis of complex bioactive compounds for drug discovery. chemimpex.com
Agrochemicals Intermediate in synthesisFormulation of effective herbicides and pesticides. chemimpex.comguidechem.com
Polymers & Coatings Monomer or additiveSpecialty polymers with enhanced durability and flexibility. chemimpex.com
Flavors & Fragrances Chemical intermediateCreation of novel flavoring agents and fragrances. chemimpex.com

Role in the Synthesis of Bioactive Compounds and Heterocyclic Structures

The chemical reactivity of the ester groups on the tetrahydropyran ring allows for its conversion into other important chemical intermediates, particularly those used in green chemistry and the synthesis of other heterocyclic systems.

This compound is a direct precursor to Tetrahydropyran-4-carboxylic acid, an important intermediate in its own right. ijprajournal.comgoogle.com The synthesis involves a two-step process. First, the diester undergoes hydrolysis in the presence of a base, such as sodium hydroxide (B78521), to form tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com In the second step, this dicarboxylic acid is subjected to a controlled thermal decarboxylation, typically at temperatures between 120-130°C, to yield the final product, Tetrahydropyran-4-carboxylic acid. ijprajournal.com

This resulting acid is noted for its application as a catalyst in organophotoredox decarboxylation reactions, a field of significant interest within green chemistry. ijprajournal.com This application highlights an environmentally friendly use for derivatives of this compound. ijprajournal.com

Table 2: Synthesis of Tetrahydropyran-4-carboxylic Acid

StepReactionDescription
1 Hydrolysis The starting diester (e.g., Diethyl tetrahydropyran-4,4-dicarboxylate) is treated with a base like NaOH to convert both ester groups into carboxylic acids, yielding tetrahydropyran-4,4-dicarboxylic acid. ijprajournal.com
2 Decarboxylation The resulting dicarboxylic acid is heated, causing the loss of one carboxyl group as carbon dioxide to produce Tetrahydropyran-4-carboxylic acid. ijprajournal.com

Development of Neurological Receptor Antagonists

The tetrahydropyran core, derived from intermediates like this compound, is a significant structural motif in the development of new therapeutic agents. ijprajournal.com This framework is employed in the synthesis of heterocyclic compounds that are investigated for their potential as neurological receptor antagonists. ijprajournal.com The pyran ring system is valued in medicinal chemistry for its ability to form stable and structurally diverse scaffolds, which are essential for designing molecules that can interact with specific receptors in the central nervous system. ijprajournal.com

Research on Alzheimer's Disease and Cognitive Impairment Therapies

In the field of neurodegenerative diseases, the synthesis of novel compounds is a primary focus of research. The tetrahydropyran structure is an important synthetic intermediate for building molecules aimed at addressing cognitive impairments, including Alzheimer's disease. ijprajournal.com While research into treatments for Alzheimer's is broad, the development of small molecules that can modulate biological pathways associated with the disease is a key strategy. The use of foundational structures like the one provided by this compound allows for the systematic construction of new chemical entities for screening and evaluation in this therapeutic area. ijprajournal.com

Synthesis of Azaspiro[4.5]decane Derivatives with Opioid Receptor Affinity

The tetrahydropyran ring is a key precursor in the synthesis of more complex spirocyclic systems, such as azaspiro[4.5]decane derivatives. ijprajournal.com These specific derivatives are subjects of research due to their affinity for opioid receptors. ijprajournal.com The synthesis of such compounds can involve sophisticated catalytic methods, for instance, a diastereoselective gold and palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives under mild conditions. researchgate.net The development of convenient synthesis routes for structures like 8-oxa-2-azaspiro[4.5]decane from commercially available reagents highlights the importance of these scaffolds for producing biologically active compounds. researchgate.net

Design of Class II C Met Inhibitors

The c-Met receptor tyrosine kinase is a well-established target in cancer research due to its role in cellular processes and its frequent overexpression or mutation in various human cancers. nih.gov Consequently, the design of c-Met inhibitors is an area of intense investigation in drug discovery. nih.gov The tetrahydropyran framework, accessible from this compound, is utilized in the structure-based design of novel Class II c-Met inhibitors. ijprajournal.com This approach involves creating compounds that can fit into the kinase's binding site to block its activity, and the tetrahydropyran moiety serves as a core structural element in these designs. ijprajournal.comnih.gov

Structure-Activity Relationship Studies of Cycloalkylamide Derivatives

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. nih.govnih.gov These studies guide the optimization of lead compounds to enhance potency and selectivity. nih.gov The tetrahydropyran scaffold is incorporated into cycloalkylamide derivatives that are synthesized for the purpose of conducting such SAR studies. ijprajournal.com By systematically modifying the structure of these cycloalkylamides and evaluating their biological effects, researchers can identify key structural features responsible for their activity, leading to the design of more effective compounds. ijprajournal.comnih.gov

Summary of Research Applications

The following table summarizes the key research areas where this compound and its derived structures are applied.

Research AreaApplication FocusKey Findings/Significance
Neurological Receptor Antagonists Synthesis of heterocyclic compounds for CNS targets. ijprajournal.comThe tetrahydropyran core provides a stable scaffold for designing novel antagonists. ijprajournal.com
Alzheimer's & Cognitive Impairment Intermediate for molecules targeting neurodegenerative pathways. ijprajournal.comEnables the creation of new chemical entities for therapeutic research. ijprajournal.com
Opioid Receptor Ligands Precursor for azaspiro[4.5]decane derivatives. ijprajournal.comThe scaffold is used to synthesize compounds with affinity for opioid receptors. ijprajournal.com
Class II C Met Inhibitors Core structure in the design of novel cancer therapeutics. ijprajournal.comThe tetrahydropyran framework is a key element in inhibitors targeting the c-Met kinase. ijprajournal.comnih.gov
SAR Studies Foundational moiety in cycloalkylamide derivatives. ijprajournal.comAllows for systematic structural modifications to optimize biological activity. ijprajournal.comnih.gov

Mentioned Chemical Compounds

Q & A

Q. What are the common synthetic routes for preparing Dimethyl Tetrahydropyran-4,4-dicarboxylate?

The synthesis typically involves esterification of tetrahydropyran-4,4-dicarboxylic acid using methanol under acidic or catalytic conditions. Retrosynthetic analysis and AI-driven reaction prediction tools (e.g., Reaxys, Pistachio) can identify optimal pathways, such as cyclization of diesters or functionalization of pre-existing pyran derivatives. Reaction optimization may require adjusting stoichiometry, solvent polarity (e.g., THF, DMF), and catalysts (e.g., H₂SO₄, DMAP) to improve yields .

Q. How is this compound characterized to confirm its structural identity?

Key characterization methods include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm ester groups, pyran ring protons, and substituent positions.
  • IR Spectroscopy : Peaks at ~1730 cm⁻¹ (C=O stretching of esters) and ~1250 cm⁻¹ (C-O stretching).
  • X-ray Crystallography : Resolves spatial arrangement of the tetrahydropyran ring and ester groups (e.g., bond lengths, dihedral angles) .
Spectroscopic Data Observed Values Reference
¹H NMR (CDCl₃, δ ppm)3.75 (s, 6H, OCH₃), 1.8–2.2 (m, ring CH₂)
¹³C NMR (CDCl₃, δ ppm)170.5 (C=O), 65.8 (pyran C-O)
IR (KBr, cm⁻¹)1732 (C=O), 1247 (C-O)

Q. What safety precautions are essential when handling this compound in the lab?

  • Use fume hoods and personal protective equipment (gloves, goggles).
  • Avoid inhalation/contact; refer to Safety Data Sheets (SDS) for toxicity data.
  • Store in inert, dry conditions to prevent hydrolysis or degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized for synthesizing derivatives of this compound?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for ester functionalization.
  • Catalysts : Use Lewis acids (e.g., BF₃·OEt₂) for regioselective ring-opening or Pd catalysts for cross-coupling.
  • Temperature Control : Low temperatures (0–5°C) mitigate side reactions during sensitive steps like hydrolysis .

Q. What role does this compound play in the design of bioactive molecules?

The rigid pyran ring and ester groups serve as:

  • Scaffolds for Drug Candidates : Modulate pharmacokinetic properties (e.g., solubility, metabolic stability).
  • Intermediates in Multi-Step Synthesis : For antitumor agents (e.g., dihydropyridine derivatives) or anti-inflammatory compounds via functional group interconversion .

Q. How can computational methods aid in studying its reactivity?

  • DFT Calculations : Predict reaction pathways (e.g., ring-opening energy barriers).
  • Molecular Docking : Screen interactions with biological targets (e.g., enzymes) to guide structural modifications .

Q. What analytical challenges arise in quantifying this compound in complex mixtures?

  • Chromatographic Separation : Use reverse-phase HPLC with C18 columns and UV detection (λ = 210–230 nm).
  • Mass Spectrometry : HRMS (ESI+) for accurate mass confirmation (e.g., [M+Na]⁺ adducts) .

Q. How does steric hindrance influence its reactivity in nucleophilic substitutions?

The axial ester groups on the pyran ring create steric bulk, favoring reactions at equatorial positions. Kinetic studies using competing nucleophiles (e.g., amines vs. thiols) can quantify selectivity .

Data Contradictions and Resolutions

Q. Discrepancies in reported melting points or spectral How to address them?

  • Purity Verification : Recrystallize and compare with literature (e.g., CAS 149777-00-4).
  • Standardized Protocols : Replicate conditions from authoritative sources (e.g., NIST, PubChem) to resolve inconsistencies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.